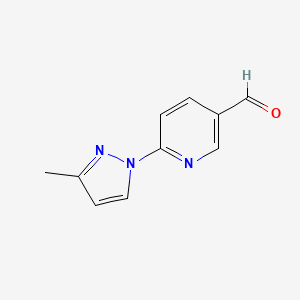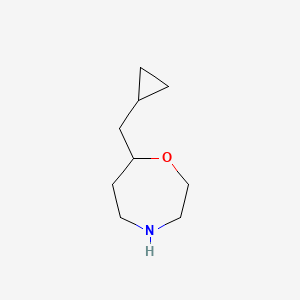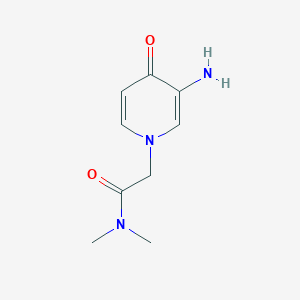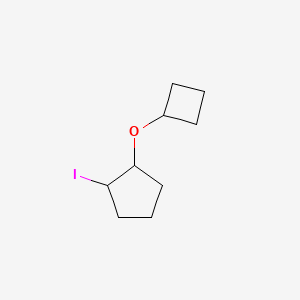![molecular formula C9H14O4S B13068687 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄S and a molecular weight of 218.27 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a carboxylic acid and a methanesulfonyl group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the methanesulfonyl and carboxylic acid groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanesulfonyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid exerts its effects is not fully understood. its unique spirocyclic structure is believed to interact with specific molecular targets and pathways in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: This compound shares the spirocyclic core but lacks the methanesulfonyl group.
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound contains a nitrogen atom in the spirocyclic core, which imparts different chemical properties.
Uniqueness
2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups on the spirocyclic core. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14O4S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-methylsulfonylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c1-14(12,13)9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11) |
InChI Key |
OROADTJMUXZEAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)

![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)


![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)



![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
